molecular formula C12H12ClNO2 B13857471 1-Chloro-4-(2-methoxyethoxy)isoquinoline

1-Chloro-4-(2-methoxyethoxy)isoquinoline

Cat. No.: B13857471
M. Wt: 237.68 g/mol
InChI Key: SJVJOTMOBFORNY-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-methoxyethoxy)isoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring. This specific compound features a chlorine atom at the 1-position and a 2-methoxyethoxy group at the 4-position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(2-methoxyethoxy)isoquinoline can be achieved through several methods. One common approach involves the reaction of isoquinoline with chlorinating agents to introduce the chlorine atom at the 1-position. Subsequently, the 2-methoxyethoxy group can be introduced through nucleophilic substitution reactions using appropriate reagents .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves large-scale synthesis using efficient and cost-effective methods. Catalytic processes, such as those involving transition metals, are frequently employed to enhance reaction yields and selectivity. Additionally, green chemistry approaches, including solvent-free reactions and the use of recyclable catalysts, are gaining popularity in industrial settings .

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-methoxyethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-4-(2-methoxyethoxy)isoquinoline is unique due to the presence of both the chlorine atom and the 2-methoxyethoxy group, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

1-chloro-4-(2-methoxyethoxy)isoquinoline

InChI

InChI=1S/C12H12ClNO2/c1-15-6-7-16-11-8-14-12(13)10-5-3-2-4-9(10)11/h2-5,8H,6-7H2,1H3

InChI Key

SJVJOTMOBFORNY-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CN=C(C2=CC=CC=C21)Cl

Origin of Product

United States

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